molecular formula C10H18N6O4 B12391828 AzGGK

AzGGK

Cat. No.: B12391828
M. Wt: 286.29 g/mol
InChI Key: LHBGWFVWCZJIBG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

AzGGK is synthesized through a series of chemical reactions that involve the incorporation of an azide group into the amino acid lysineThe final product is obtained after deprotection and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production involves multiple steps, including protection, azidation, and deprotection, followed by purification using techniques such as chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AzGGK

This compound is unique due to its specific incorporation into proteins via genetic-code expansion, allowing for precise site-specific modifications. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various bioconjugation and labeling applications .

Properties

Molecular Formula

C10H18N6O4

Molecular Weight

286.29 g/mol

IUPAC Name

(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1

InChI Key

LHBGWFVWCZJIBG-ZETCQYMHSA-N

Isomeric SMILES

C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N

Origin of Product

United States

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